CCT251545

Description

Properties

IUPAC Name |

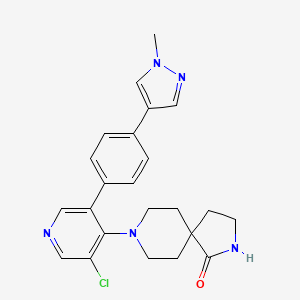

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFYQISQYCGDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT251545: A Technical Guide to its Mechanism of Action as a Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] Initially identified through a cell-based screen for inhibitors of the WNT signaling pathway, its mechanism of action is centered on the ATP-competitive inhibition of the kinase activity of CDK8 and CDK19, which are components of the Mediator complex.[1][4] This inhibition leads to downstream effects on WNT pathway-regulated gene expression and the phosphorylation of STAT1, ultimately demonstrating anti-tumor activity in preclinical models of WNT-dependent cancers.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound acts as a selective ATP-competitive inhibitor of CDK8 and CDK19.[4] These kinases are part of the Mediator complex, a crucial transcriptional co-regulator. By binding to the ATP pocket of CDK8 and CDK19, this compound prevents the phosphorylation of their downstream targets. This leads to the modulation of gene expression programs controlled by various signaling pathways, most notably the WNT/β-catenin pathway.[5]

A key downstream effect of CDK8/19 inhibition by this compound is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727), which serves as a robust biomarker of target engagement both in vitro and in vivo.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency and Target Engagement

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical IC50 | CDK8 | 7 nM | [1] |

| CDK19 | 6 nM | [1] | |

| WNT Signaling IC50 | 7dF3 cells | 5 nM | [2][6] |

| LS174T cells | 0.023 ± 0.011 µM | [7] | |

| SW480 cells | 0.190 ± 0.030 µM | [7] | |

| pSTAT1 S727 IC50 | SW620 cells | 9 nM | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Mouse, Rat, Dog | >50% at 0.5 mg/kg | [1] |

| Tumor Growth Inhibition | SW620 colorectal cancer xenografts | Demonstrated | [1] |

| MMTV-WNT-1 breast cancer allografts | Demonstrated | [1] | |

| COLO 205 human colon cancer xenografts | Reduces tumor growth at 70 mg/kg bid | [8] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based WNT Signaling Assay (Luciferase Reporter)

This assay measures the activity of the WNT signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

-

Cell Seeding: Seed 7dF3 cells (or other suitable reporter cell lines like LS174T, SW480) at a density of 20,000 cells/well into 96-well cell culture plates.[6]

-

Incubation: Incubate the cells overnight to allow for attachment.[6]

-

Treatment: Treat the cells with this compound at a range of concentrations (e.g., 0.068 nM to 9.1 µM).[6]

-

Incubation: Incubate for a defined period (e.g., 2 or 6 hours).[6]

-

Lysis and Reporter Assay: Wash the cells with PBS and lyse them. Measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

CDK8/19 Reporter Displacement Assay

This biochemical assay determines the binding affinity and kinetics of this compound to CDK8 and CDK19.

-

Principle: The assay is based on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of CDK8 or CDK19.[2][5]

-

Assay Components:

-

Purified recombinant CDK8/cyclin C or CDK19/cyclin C complex.

-

A reporter probe with a fast binding kinetic signature.

-

This compound at various concentrations.

-

-

Procedure:

-

Incubate the CDK8/cyclin C or CDK19/cyclin C complex with the reporter probe, resulting in an optical signal.

-

Add this compound at a range of concentrations.

-

The competitive displacement of the probe by this compound leads to a quantifiable loss of the optical signal.

-

-

Data Analysis: Determine IC50 values and kinetic parameters (Kd) from the concentration-response curves.[2]

SILAC-Based Affinity Capture for Target Identification

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with affinity chromatography is used to identify the cellular targets of this compound.

-

Cell Culture: Culture cells (e.g., SW620) in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids for several passages to achieve complete labeling.[9][10]

-

Cell Lysis: Lyse both "light" and "heavy" labeled cell populations.

-

Affinity Chromatography:

-

Immobilize a derivative of this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.

-

Incubate the "heavy" labeled cell lysate with the affinity matrix.

-

In a parallel experiment, incubate the "heavy" labeled lysate with the affinity matrix in the presence of an excess of free this compound (competition).

-

Incubate the "light" labeled lysate with a control matrix (no compound).

-

-

Protein Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins. Combine the eluates from the different conditions and digest the proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins in the different samples based on the "light" and "heavy" isotopic signatures. Proteins that are significantly enriched in the affinity pulldown and competed off by free this compound are identified as specific binding partners.

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized and highly selective chemical probe for CDK8 and CDK19. Its mechanism of action, involving the inhibition of the WNT signaling pathway and STAT1 phosphorylation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of oncology, cell signaling, and drug discovery who are interested in utilizing this compound to further explore the roles of CDK8 and CDK19 in health and disease.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

CCT251545: A Potent and Selective Modulator of the WNT Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The WNT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. CCT251545 has emerged as a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway. This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to WNT Signaling and the Role of this compound

The WNT signaling cascade is a complex and tightly regulated pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant WNT signaling is a key driver in the initiation and progression of various cancers. This compound was identified through a high-throughput cell-based screen as a potent inhibitor of WNT signaling[1]. It acts as a selective chemical probe for exploring the function of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex, which are crucial for WNT-driven gene expression[2][3][4].

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the WNT pathway through the potent and selective inhibition of the kinase activity of CDK8 and CDK19. Unlike other inhibitors, this compound employs a type 1 binding mode, which involves the insertion of the CDK8 C-terminus into the ligand-binding site[4]. This action leads to a downstream alteration of WNT pathway-regulated gene expression[1][5]. The phosphorylation of STAT1 at serine 727 has been identified as a robust biomarker of CDK8 kinase activity both in vitro and in vivo, providing a valuable tool for assessing the biological activity of this compound[4].

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Assay/Cell Line | Parameter | Value (nM) | Reference |

| 7dF3 Cell-based WNT Pathway Assay | IC50 | 5 | [2][3] |

| COLO205-F1756 clone 4 (APC mutant) | IC50 | 0.035 | [1] |

Table 2: Kinase Selectivity of this compound

| Kinase | Parameter | Value (µM) | Reference |

| CDK8 | IC50 | >100-fold selectivity over 291 other kinases | [4] |

| CDK19 | IC50 | >100-fold selectivity over 291 other kinases | [4] |

| GSK3α | IC50 | 0.462 | [1] |

| GSK3β | IC50 | 0.690 | [1] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| COLO 205 Human Colon Cancer Xenografts | 70 mg/kg, twice daily (bid), oral | Reduced tumor growth | [5] |

| COLO205-F1756 clone 4 Tumor Xenografts | 70 mg/kg, twice daily (bid) for 9 days, oral | 37.5% reduction in tumor weight | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell-Based WNT Signaling Assay (7dF3 Reporter Assay)

This assay is crucial for screening and characterizing inhibitors of the WNT pathway.

Protocol:

-

Cell Seeding: Seed 7dF3 cells, which are engineered with a WNT-responsive reporter system, into 96-well cell culture plates at a density of 20,000 cells per well.

-

Overnight Incubation: Incubate the plates overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, with concentrations ranging from 0.068 nM to 9.1 µM[2].

-

Incubation: Incubate the treated cells for a period of 2 or 6 hours.

-

Cell Lysis and RNA Isolation: Following incubation, wash the cells with Phosphate-Buffered Saline (PBS) and store them at -80°C. Lyse the cells using a suitable lysis buffer (e.g., Cells-to-cDNA™ II Cell Lysis Buffer) to release the cellular contents, including RNA.

-

Gene Expression Analysis: Transfer the cell lysates to PCR plates for analysis of WNT target gene expression using Taqman Assays.

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Line: Utilize a human colorectal cancer cell line with a constitutively active WNT pathway, such as COLO 205 or a specific clone like COLO205-F1756[1][5].

-

Animal Model: Implant the cancer cells subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Administer this compound orally at a dose of 70 mg/kg twice daily[5].

-

Monitoring: Monitor tumor growth regularly using calipers.

-

Endpoint: At the end of the study (e.g., 9 days), sacrifice the animals, excise the tumors, and measure their weight[1].

-

Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers of WNT pathway inhibition, such as the phosphorylation of STAT1(SER727)[4].

Conclusion

This compound is a valuable chemical probe for dissecting the role of CDK8 and CDK19 in the WNT signaling pathway and holds significant promise as a therapeutic agent for WNT-driven cancers. Its oral bioavailability and demonstrated in vivo efficacy make it a compelling candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in cancer therapy and beyond.

References

- 1. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

CCT251545: A Technical Guide to the Discovery, Synthesis, and Mechanism of a Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It was originally discovered through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway. Subsequent target deconvolution identified CDK8 and CDK19 as its primary molecular targets. This compound acts as an ATP-competitive inhibitor, modulating the transcription of WNT- and STAT1-regulated genes, and has demonstrated anti-tumor activity in preclinical models of colorectal cancer. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and key experimental protocols.

Discovery and Target Identification

The discovery of this compound is a prime example of a successful phenotypic screening approach followed by rigorous target identification. The workflow began with a high-throughput screen designed to find modulators of the canonical WNT signaling pathway, a critical pathway often deregulated in cancers, particularly colorectal cancer.

The key stages of its discovery were:

-

Phenotypic Screening: A cell-based reporter assay using a human colorectal cancer cell line engineered with a TCF/LEF-responsive luciferase reporter (the 7dF3 assay) was used to screen for inhibitors of WNT pathway activity.

-

Hit-to-Lead Optimization: A singleton hit from the screen, a 3,4,5-trisubstituted pyridine, underwent extensive medicinal chemistry optimization. This process focused on improving potency and developing favorable physicochemical and pharmacokinetic properties suitable for an oral drug candidate. This effort led to the identification of compound 74 , later designated this compound.

-

Target Deconvolution: The precise molecular target was unknown at the discovery stage. To identify it, an unbiased chemical proteomics approach was employed. An analog of this compound was immobilized on a solid support to create an affinity matrix. Using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), proteins from cell lysates that specifically bound to the affinity matrix were identified by quantitative mass spectrometry. This powerful technique revealed CDK8 and CDK19, along with their Mediator complex partners, as the high-affinity molecular targets.

Caption: Logical workflow for the discovery and validation of this compound.

Mechanism of Action

This compound is a Type I, ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. By inhibiting the kinase activity of CDK8/19, this compound influences gene expression programs controlled by various transcription factors.

-

WNT Pathway Inhibition: In the canonical WNT pathway, nuclear β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like AXIN2 and MYC. The CDK8/19-Mediator complex is recruited to these sites and is required for full transcriptional activation. By inhibiting CDK8/19, this compound reduces the expression of these WNT target genes, thereby blocking the pathway downstream of β-catenin.[2]

-

STAT1 Pathway Modulation: this compound was also found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (pSTAT1-Ser727). This phosphorylation event is mediated by CDK8 and is important for the full transcriptional activity of STAT1. Therefore, pSTAT1-Ser727 serves as a robust pharmacodynamic biomarker for assessing the target engagement and biological activity of this compound in both cellular and in vivo settings.

Caption: this compound inhibits CDK8/19, affecting both WNT and STAT1 signaling.

Quantitative Data

Table 1: Biological Activity of this compound

| Assay Type | Target/Pathway | Cell Line / System | IC50 Value (nM) | Reference |

| Cell-Based | WNT Signaling | 7dF3 Reporter | 5 | [2] |

| WNT Signaling | COLO205 Reporter | 35 | ||

| pSTAT1-Ser727 | SW620 Cells | 9 | ||

| Biochemical | CDK8 Binding | Enzyme Assay | 7 | |

| CDK19 Binding | Enzyme Assay | 6 | ||

| Off-Target | GSK3α | Enzyme Assay | 462 | |

| GSK3β | Enzyme Assay | 690 | ||

| PRKCQ | Enzyme Assay | 122 |

Table 2: Physicochemical & Pharmacokinetic Properties of this compound

| Property | Value | Species | Reference |

| Molecular Formula | C₂₃H₂₄ClN₅O | N/A | |

| Molecular Weight | 421.9 g/mol | N/A | |

| Oral Bioavailability (F) | >50% (at 0.5 mg/kg) | Mouse, Rat, Dog | |

| In Vivo Efficacy | Tumor growth inhibition | Mouse Xenograft |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy. The core of the molecule is constructed via a Suzuki cross-coupling reaction.

General Procedure:

-

SNAr Reaction: The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one serves as a key intermediate. The 4-position of the dichloropyridine starting material is displaced by the spirocyclic amine.

-

Suzuki Cross-Coupling: The resulting 3-bromo-5-chloro-pyridine intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction. It is reacted with 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (the corresponding boronic ester of the phenylpyrazole side chain) to yield the final product, this compound.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Note: For detailed reaction conditions, reagents, and preparation of intermediates, refer to the experimental section of Mallinger, A., et al. J. Med. Chem. 2015, 58(4), 1717-1735.

WNT/TCF-Reporter Gene Assay

This assay quantifies the activity of the canonical WNT signaling pathway.

-

Cell Culture: Human colorectal cancer cells (e.g., 7dF3 or COLO205) stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

Lysis and Luminescence Reading: After incubation, cells are lysed. A luciferase substrate (e.g., luciferin) is added to the lysate.

-

Data Analysis: The resulting luminescence, which is proportional to WNT pathway activity, is measured using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SILAC-based Affinity Capture for Target Identification

This unbiased chemical proteomics method identifies the cellular binding partners of a small molecule.

-

SILAC Labeling: Two populations of a relevant cell line (e.g., LS174T) are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) isotopes of lysine and arginine until full incorporation is achieved.

-

Affinity Matrix Preparation: A close analog of this compound, functionalized with a linker, is synthesized and covalently attached to Sepharose beads.

-

Lysate Preparation and Pulldown: "Heavy"-labeled cell lysates are incubated with the affinity matrix in the presence of a competing concentration of free this compound. "Light"-labeled lysates are incubated with the matrix and a vehicle control.

-

Protein Digestion and Mass Spectrometry: Proteins bound to the beads are eluted, combined, digested (e.g., with trypsin), and analyzed by LC-MS/MS.

-

Data Analysis: The "heavy"/"light" ratios for each identified protein are quantified. Proteins that are specifically competed off by free this compound (showing a low heavy/light ratio) are identified as high-confidence binding partners.

pSTAT1-Ser727 Target Engagement Biomarker Assay

This assay confirms that this compound engages its target (CDK8) in cells, leading to a downstream functional effect.

-

Cell Culture and Treatment: Human colorectal cancer cells (e.g., SW620) are seeded and grown to sub-confluency. Cells are then treated with a dilution series of this compound for a specified time (e.g., 1-6 hours).

-

Protein Extraction: Cells are washed with PBS and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Western Blotting: Total protein concentration is quantified (e.g., by BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).

-

Analysis: Following incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the ratio of pSTAT1 to total STAT1 is calculated to determine the dose-dependent inhibition by this compound.

Conclusion

This compound is a well-characterized and highly selective chemical probe for CDK8 and CDK19. Its discovery through a phenotypic screen, followed by successful target deconvolution, highlights a powerful paradigm in modern drug discovery. The availability of a robust pharmacodynamic biomarker (pSTAT1-Ser727) and demonstrated in vivo activity make this compound an invaluable tool for researchers investigating the roles of the Mediator complex, WNT signaling, and transcriptional regulation in cancer and other diseases.

References

CCT251545: A Potent and Selective Inhibitor of CDK8/19 for Wnt Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound effectively modulates the Wnt signaling pathway, a critical pathway implicated in numerous cancers and other diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacological data, and key experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a complex heterocyclic structure. Its systematic IUPAC name is 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | [1] |

| CAS Number | 1661839-45-7 | [1] |

| Molecular Formula | C23H24ClN5O | [1] |

| Molecular Weight | 421.93 g/mol | |

| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl | |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |

| Purity | ≥98% |

Mechanism of Action

This compound functions as a highly potent and selective ATP-competitive inhibitor of CDK8 and its close homolog, CDK19.[2] These kinases are subunits of the Mediator complex, a large multiprotein assembly that acts as a transcriptional co-regulator. The Mediator complex bridges transcription factors and RNA polymerase II, thereby controlling the expression of a wide array of genes.

The inhibition of CDK8/19 by this compound leads to the downstream modulation of critical signaling pathways, most notably the Wnt/β-catenin pathway. The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to potently inhibit Wnt signaling in cellular assays. A key biomarker of this compound's target engagement is the reduction of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (p-STAT1 S727).

Pharmacological Properties

In Vitro Activity

This compound demonstrates potent inhibitory activity against CDK8 and CDK19, which translates to effective inhibition of the Wnt signaling pathway in various cancer cell lines.

| Assay | Cell Line | IC50 (nM) | Reference |

| CDK8 Kinase Assay | - | ~1-10 | |

| CDK19 Kinase Assay | - | ~1-10 | |

| Wnt Reporter Assay | 7dF3 | 5 | |

| p-STAT1 (S727) Inhibition | SW620 | 9 | [3] |

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models have demonstrated that this compound is orally bioavailable and exhibits favorable pharmacokinetic properties, leading to significant anti-tumor efficacy in Wnt-dependent cancer models.

| Species | Dosing Route | Bioavailability (%) | Key Efficacy Finding | Reference |

| Mouse | Oral | >50% at 0.5 mg/kg | Inhibition of tumor growth in a SW620 colorectal cancer xenograft model. | [1] |

| Rat | Oral | Good | Maintained plasma concentrations above the IC50 for Wnt inhibition. |

Preclinical and Clinical Development

This compound has been extensively evaluated in preclinical models of cancer, particularly colorectal cancer. These studies have shown that oral administration of this compound leads to a reduction in tumor growth, associated with the inhibition of the Wnt pathway and decreased p-STAT1 levels in tumor tissue.[1] Furthermore, recent research suggests that this compound may also play a role in overcoming multidrug resistance in cancer by enhancing the uptake of chemotherapeutic agents through a process involving Rac1-mediated macropinocytosis.

As of the latest available information, there are no publicly disclosed clinical trials of this compound in humans. The compound remains a valuable tool for preclinical research and a potential lead for the development of novel anticancer therapies.

Experimental Protocols

Wnt Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Methodology:

-

Cell Seeding: Plate cells (e.g., SW480, HEK293T) containing a stably or transiently transfected TCF/LEF-luciferase reporter construct in a 96-well plate.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay (CDK8/19)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK8 and CDK19.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human CDK8/CycC or CDK19/CycC enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8/19 substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (32P-ATP) incorporation, fluorescence polarization, or an antibody-based method (e.g., ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Phospho-STAT1 (S727)

This method is used to assess the in-cell target engagement of this compound by measuring the levels of phosphorylated STAT1.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., SW620) with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for phospho-STAT1 (S727). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., total STAT1 or GAPDH).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or NSG mice).[4]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic analyses (e.g., Western blot for p-STAT1).

Conclusion

This compound is a powerful and selective chemical probe for studying the roles of CDK8 and CDK19 in health and disease. Its ability to potently inhibit the Wnt signaling pathway makes it a compelling candidate for further investigation as a potential therapeutic agent for cancer and other Wnt-driven pathologies. This technical guide provides a solid foundation of its chemical, biological, and pharmacological properties, along with key experimental methodologies, to aid researchers in their exploration of this promising molecule.

References

CCT251545: A Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mediator complex is a crucial multi-protein assembly that governs the regulation of gene transcription by bridging DNA-bound transcription factors and the RNA polymerase II machinery. Within this complex, the kinase module, comprising Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, plays a pivotal role in modulating transcriptional responses. Dysregulation of CDK8/19 activity has been implicated in various diseases, most notably in cancer, making them attractive targets for therapeutic intervention. CCT251545 has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 and CDK19.[1][2][3] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative biochemical and cellular activity, and its utility in elucidating the biological functions of the Mediator complex. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in transcription, signaling, and drug discovery.

Introduction

The intricate process of gene transcription is tightly controlled by a host of regulatory factors, among which the Mediator complex stands out as a central integrator of signaling pathways.[4] The kinase module of the Mediator complex, consisting of CDK8 or CDK19, Cyclin C, MED12, and MED13, dynamically associates with the core Mediator complex to phosphorylate various substrates, including transcription factors and RNA Polymerase II, thereby influencing gene expression programs.[5] The aberrant activity of CDK8 and CDK19 has been linked to the pathogenesis of several cancers, often through the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and STAT.[1][6]

The development of selective chemical probes is paramount to dissecting the complex biology of CDK8 and CDK19 and for validating them as therapeutic targets. This compound was identified through a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway and was subsequently characterized as a potent and highly selective ATP-competitive inhibitor of both CDK8 and CDK19.[5][7] Its excellent cellular activity and favorable pharmacokinetic properties make it an invaluable tool for studying the multifaceted roles of the Mediator kinase module in health and disease.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for CDK8 and CDK19, as well as its effects in cellular contexts.

Table 1: Biochemical Activity of this compound against CDK8 and CDK19

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |

| CDK8/cyclin C | Reporter Displacement | 7 | 2 | [5][9][10] |

| CDK19/cyclin C | Reporter Displacement | 6 | - | [5] |

Table 2: Cellular Activity of this compound

| Cellular Process/Pathway | Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| Wnt Signaling | 7dF3 | Reporter Assay | 5 | [1][2][11][12] |

| Wnt Signaling | COLO205-F1756 | Reporter Assay | 35 | [8][11] |

| STAT1 Ser727 Phosphorylation | SW620 | Immunoblot | 9 | [8][11] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SW620 | Colorectal Cancer | Sensitive (value not specified) | [5] |

| COLO205 | Colorectal Cancer | Growth inhibition observed | [2] |

| HTB-26 | Breast Cancer | 10-50 | [13] |

| PC-3 | Pancreatic Cancer | 10-50 | [13] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [13] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition leads to the modulation of downstream signaling pathways that are dependent on Mediator kinase function.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is constitutively active. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound attenuates Wnt pathway signaling, leading to the downregulation of target genes such as c-Myc and Axin2.[6]

Caption: Wnt signaling pathway and the inhibitory action of this compound on CDK8/19.

STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in immune responses and tumor surveillance. CDK8 can phosphorylate STAT1 on Serine 727, a modification that is important for its transcriptional activity. This compound has been shown to inhibit this phosphorylation event, thereby dampening STAT1-mediated gene expression.[1][6][14]

Caption: STAT1 signaling pathway and the inhibitory action of this compound on CDK8/19.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CDK8/19 Inhibition

This assay is used to determine the in vitro potency of compounds against CDK8 and CDK19.[15]

Principle: TR-FRET assays measure the proximity of a donor and an acceptor fluorophore.[16] In this context, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged kinase (CDK8 or CDK19). A fluorescently labeled tracer that binds to the ATP pocket of the kinase acts as the acceptor. When the tracer is bound, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An ATP-competitive inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal.[17][18]

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute this compound in DMSO, followed by dilution in assay buffer.

-

Prepare a solution containing GST-CDK8/cyclin C or GST-CDK19/cyclin C, a fluorescent ATP-competitive tracer, and a terbium-labeled anti-GST antibody in assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or DMSO (vehicle control) to a low-volume 384-well plate.

-

Add the kinase/tracer/antibody mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein in living cells.[19][20]

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the target (acceptor).[21] Compound binding to the target protein displaces the tracer, causing a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion protein.

-

Seed the transfected cells into a white, 96- or 384-well plate and incubate overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Add the NanoBRET™ tracer to Opti-MEM.

-

Add the diluted this compound and the tracer solution to the cells.

-

Incubate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).

-

-

Data Acquisition:

-

Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor to the wells.

-

Read the plate immediately on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the ratio against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to confirm direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[22][23]

Principle: The binding of a ligand, such as this compound, to its target protein (CDK8 or CDK19) can increase the protein's resistance to thermal denaturation.[16][24][25]

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., SW620) to confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling.

-

-

Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of soluble CDK8 or CDK19 in the supernatant using an appropriate method, such as Western blotting or ELISA.

-

-

Data Analysis:

-

For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.

-

Alternatively, an isothermal dose-response can be performed at a single temperature to determine the concentration of this compound required for half-maximal stabilization (EC50).

-

RNA-Seq and Data Analysis Workflow

RNA sequencing (RNA-seq) is used to investigate the global changes in gene expression upon treatment with this compound.[26]

Protocol:

-

Sample Preparation:

-

Treat cells with this compound or DMSO for a specified time.

-

Isolate total RNA from the cells and assess its quality and quantity.

-

Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[27]

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[27][28]

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[27][28]

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly differentially expressed between the this compound-treated and control groups.[4][7][29]

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Workflow

ChIP-seq is employed to identify the genomic locations where CDK8 or CDK19 are bound, and how this is affected by this compound.

Protocol:

-

Chromatin Immunoprecipitation:

-

Crosslink proteins to DNA in cells treated with this compound or DMSO using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody specific to CDK8 or CDK19.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Quality Control and Alignment: Perform quality control on the raw reads and align them to a reference genome.[14]

-

Peak Calling: Use a peak calling algorithm, such as MACS2, to identify genomic regions with a significant enrichment of reads (peaks), which correspond to protein binding sites.[30][31][32]

-

Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs within the peaks.[14]

-

Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify changes in CDK8/19 binding.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a chemical probe like this compound.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the Mediator complex kinases CDK8 and CDK19. Its utility has been demonstrated across a range of in vitro and cellular assays, providing valuable insights into the roles of these kinases in regulating transcription and signaling pathways critical to cancer biology. The detailed protocols and compiled data within this guide are intended to facilitate the use of this compound by the broader scientific community to further unravel the complex functions of the Mediator complex and to accelerate the development of novel therapeutics targeting this important regulatory hub.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com [promega.com]

- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 21. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 23. annualreviews.org [annualreviews.org]

- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 26. GEO Accession viewer [ncbi.nlm.nih.gov]

- 27. blog.genewiz.com [blog.genewiz.com]

- 28. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]

- 29. rna-seqblog.com [rna-seqblog.com]

- 30. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]

- 31. portlandpress.com [portlandpress.com]

- 32. basepairtech.com [basepairtech.com]

In Vivo Efficacy of CCT251545: A Technical Overview for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of CCT251545, a potent and orally bioavailable small-molecule inhibitor of the Wnt signaling pathway. This compound targets the Mediator complex-associated kinases CDK8 and CDK19, offering a promising avenue for therapeutic intervention in Wnt-driven cancers.[1][2] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

Core Efficacy Data

The in vivo antitumor activity of this compound and its analogs has been demonstrated in various preclinical cancer models, primarily focusing on colorectal cancer xenografts. The data highlights the compound's ability to inhibit tumor growth upon oral administration.

Table 1: In Vivo Efficacy of this compound in a Doxycycline-Inducible Mutant β-Catenin Transgenic Mouse Model

| Animal Model | Dosing Regimen (Oral, bid) | Duration | Key Endpoint | Observation |

| Dox-inducible mutant β-catenin transgenic mice | 18.75 mg/kg | 2 days | Crypt Length | Dose-dependent reduction in hyperplastic crypt length.[3] |

| 37.5 mg/kg | 2 days | Crypt Length | Dose-dependent reduction in hyperplastic crypt length.[3] | |

| 75 mg/kg | 2 days | Crypt Length | Dose-dependent reduction in hyperplastic crypt length.[3] | |

| 2 days | Cell Proliferation (BrdU staining) | Concomitant reduction in proliferation.[3] | ||

| 2 days | Cell Differentiation (Alcian Blue staining) | Increased goblet cell differentiation.[3] |

Table 2: In Vivo Efficacy of CCT251921 (an analog of this compound) in a Human Colorectal Carcinoma Xenograft Model

| Cancer Model | Treatment | Dosing Regimen (Oral, q.d.) | Duration | Endpoint | Result |

| SW620 (APC-mutant) Xenograft | CCT251921 | 30 mg/kg | 15 days | Tumor Weight Reduction | 54.2% reduction.[4] |

| Tumor Volume | Reduction observed.[4] | ||||

| Pharmacodynamic Biomarker (pSTAT1SER727) | Reduced phosphorylation maintained for >6 hours post-dose.[4] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo efficacy studies of this compound and its analogs.

Xenograft Tumor Model Establishment

Human colorectal cancer cell lines, such as COLO205 and SW620, are utilized to establish xenograft models in immunocompromised mice.[5][6][7][8]

-

Cell Culture: COLO205 or SW620 cells are cultured in appropriate media until they reach the desired confluence.

-

Animal Models: Athymic nude mice are typically used for these studies.[4]

-

Implantation: A specific number of cancer cells (e.g., 1 x 106 to 5 x 106 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[5]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width2)/2.

-

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.

Drug Administration and Efficacy Evaluation

-

Formulation and Dosing: this compound is formulated for oral gavage. Dosing is performed as per the study design, for example, twice daily (bid) or once daily (q.d.).[3][4]

-

Efficacy Monitoring: Tumor volumes and body weights of the animals are measured at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. A portion of the tumor tissue may be collected for pharmacodynamic biomarker analysis.

-

Statistical Analysis: Statistical methods are employed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizing the Science

Graphical representations of the signaling pathway and experimental workflow provide a clearer understanding of the scientific rationale and practical execution of the in vivo studies.

Caption: this compound inhibits CDK8/19 in the Wnt signaling pathway.

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. altogenlabs.com [altogenlabs.com]

CCT251545: A Potent and Selective Chemical Probe for Elucidating Gene Transcription Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial multi-protein assembly that links transcription factors to the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression. Discovered through a cell-based screen for inhibitors of the WNT signaling pathway, this compound has emerged as an invaluable chemical probe for dissecting the intricate roles of CDK8 and CDK19 in various cellular processes, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on key signaling pathways, detailed experimental protocols for its use, and a summary of its quantitative effects on cellular and biochemical targets.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[1] X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of CDK8 in a Type I binding mode.[2] This potent and selective inhibition of CDK8 and CDK19 disrupts their ability to phosphorylate downstream targets, thereby modulating the transcriptional output of genes regulated by pathways such as WNT and STAT1.[2]

Quantitative Inhibition Data

| Target/Pathway | Assay System | IC50 | Reference |

| WNT Signaling | 7dF3 cells | 5 nM | [3][4] |

| CDK8 | Biochemical Assay | 7 nM | [1] |

| CDK19 | Biochemical Assay | 6 nM | [1] |

| STAT1 Phosphorylation (Ser727) | Cellular Assay | 9 nM | [1] |

| WNT Signaling (COLO205 cells) | Firefly Luciferase Reporter Assay | 0.035 µM | [5] |

| Cell Growth (COLO205 cells) | GI50 | 37.73 µM | [5] |

Impact on Key Signaling Pathways

WNT/β-catenin Signaling Pathway

The WNT signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound was initially identified as a potent inhibitor of WNT/β-catenin signaling.[3] By inhibiting CDK8/19, this compound modulates the transcriptional activity of β-catenin/TCF complexes, leading to the downregulation of WNT target genes.[2]

STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a critical role in anti-viral and anti-proliferative responses. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a modification that is important for its full transcriptional activity. This compound treatment leads to a reduction in STAT1 S727 phosphorylation, indicating that it can modulate the activity of the STAT1 pathway.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Oral Bioavailability and Pharmacokinetics of CCT251545: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective, orally bioavailable small-molecule inhibitor of the Wnt signaling pathway.[1] Its primary molecular targets have been identified as Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] Dysregulation of the Wnt signaling pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer. This compound has demonstrated potent cell-based activity and in vivo efficacy in Wnt-dependent tumor models, making it a significant compound of interest for further preclinical and clinical development.[1][2] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, compiled from key preclinical studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, demonstrating its suitability for oral administration. The compound exhibits moderate clearance and good oral bioavailability.[2] The key pharmacokinetic parameters in mice, rats, and dogs are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Male BALB/c Mice

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Cmax (ng/mL) | 135 | 86 |

| Tmax (h) | 0.08 | 0.25 |

| AUC (ng.h/mL) | 77 | 158 |

| t½ (h) | 1.3 | 2.1 |

| Cl (mL/min/kg) | 108 | - |

| Vss (L/kg) | 9.7 | - |

| F (%) | - | 52 |

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Cmax (ng/mL) | 111 | 38 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng.h/mL) | 98 | 185 |

| t½ (h) | 2.2 | 3.9 |

| Cl (mL/min/kg) | 85 | - |

| Vss (L/kg) | 12.8 | - |

| F (%) | - | 47 |

Table 3: Pharmacokinetic Parameters of this compound in Male Beagle Dogs

| Parameter | Intravenous (0.2 mg/kg) | Oral (0.5 mg/kg) |

| Cmax (ng/mL) | 70 | 25 |

| Tmax (h) | 0.25 | 0.5 |

| AUC (ng.h/mL) | 64 | 82 |

| t½ (h) | 1.9 | 2.3 |

| Cl (mL/min/kg) | 52 | - |

| Vss (L/kg) | 7.9 | - |

| F (%) | - | 51 |

Data compiled from supplementary information of Mallinger et al., J. Med. Chem. 2015, 58(4), 1717-1735.

Signaling Pathway

This compound exerts its biological effects by inhibiting CDK8 and CDK19, which are key components of the Mediator complex. The Mediator complex plays a crucial role in regulating gene transcription. In the context of Wnt signaling, CDK8 can act as an oncogene, particularly in colorectal cancers. By inhibiting CDK8/19, this compound modulates the transcription of Wnt target genes, leading to the suppression of tumor growth.

Caption: this compound inhibits CDK8/19, suppressing Wnt-mediated gene transcription.

Experimental Protocols

The pharmacokinetic studies of this compound were conducted in male BALB/c mice, male Sprague-Dawley rats, and male Beagle dogs. The following provides a detailed methodology for these key experiments.

Animal Models and Dosing

-

Mice: Male BALB/c mice (25-30 g) were used. For intravenous (IV) administration, this compound was formulated in 5% DMSO, 40% PEG300, and 55% water and administered as a bolus dose of 0.5 mg/kg via the tail vein. For oral (PO) administration, the compound was formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 2 mg/kg.

-

Rats: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins were used. The IV formulation and dose were the same as for mice. The oral formulation and dose were also the same as for mice.

-

Dogs: Male Beagle dogs (10-15 kg) were used. For IV administration, this compound was formulated in 5% DMSO, 40% PEG300, and 55% water and administered as a bolus dose of 0.2 mg/kg. For oral administration, the compound was formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 0.5 mg/kg.

Blood Sampling and Analysis

-

Mice: For IV and oral dosing, blood samples (approximately 50 µL) were collected from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Rats: Blood samples (approximately 100 µL) were collected via the jugular vein cannula at the same time points as for mice.

-

Dogs: Blood samples (approximately 500 µL) were collected from the cephalic vein at various time points post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The terminal half-life (t½) was determined by linear regression of the terminal phase of the log-linear plasma concentration-time curve. Clearance (Cl) and volume of distribution at steady state (Vss) were calculated using standard methods. Oral bioavailability (F) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Caption: Workflow for the pharmacokinetic evaluation of this compound.

Conclusion

This compound demonstrates favorable pharmacokinetic properties across multiple preclinical species, including good oral bioavailability and moderate clearance. These characteristics, combined with its potent and selective inhibition of the Wnt signaling pathway via CDK8 and CDK19, underscore its potential as a therapeutic agent for Wnt-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and similar compounds. Further investigation into the metabolism and potential drug-drug interactions of this compound will be crucial for its continued development.

References

Methodological & Application

Application Notes and Protocols: CCT251545 for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

CCT251545 is a potent, orally bioavailable small-molecule inhibitor initially identified through a cell-based screen for inhibitors of the WNT signaling pathway.[1][2] Subsequent molecular target identification revealed that this compound is a selective and potent chemical probe for the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2][3] Its high selectivity and cell permeability make it a valuable tool for investigating the roles of CDK8/19 in various biological processes, particularly in oncology and developmental biology.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[4][5] These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of a subset of genes, including those regulated by the WNT/β-catenin and STAT1 signaling pathways.[2][3]

A key pharmacodynamic biomarker for this compound activity is the reduction of STAT1 phosphorylation at the Ser727 residue (pSTAT1-Ser727), which is directly mediated by CDK8.[3][5] Inhibition of CDK8/19 by this compound leads to a measurable decrease in pSTAT1-Ser727 levels, confirming target engagement within the cell.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: CCT251545 for In Vitro Assays

Introduction

CCT251545 is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][2][3][4][5] It functions as a selective chemical probe for the Mediator complex-associated protein kinases, CDK8 and CDK19.[6][7][8][9] By inhibiting these kinases, this compound can modulate WNT pathway-regulated gene expression.[4][7] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and guidance on stock solution preparation for researchers utilizing this compound.

Data Presentation: Recommended Concentrations and IC50 Values

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Cell Line | Value | Assay Type |

| IC50 | 7dF3 | 5 nM | WNT Signaling Inhibition |

| IC50 | COLO205-F1756 clone 4 | 35 nM | WNT Signaling Inhibition |

| IC50 | SW620 | 9 nM | pSTAT1 (Ser727) Reduction |

| Biochemical IC50 | - | 6 nM (CDK19), 7 nM (CDK8) | Kinase Activity |

| GI50 | A2780 | 35.85 µM | Cell Growth Inhibition |

| GI50 | COLO 205 | 37.73 µM | Cell Growth Inhibition |

| Recommended Range | Various | 35 - 350 nM | General Cellular Use |

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Based on the desired stock concentration (e.g., 10 mM or 30 mg/mL), calculate the required volume of DMSO.[1][2][3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 421.92 g/mol ), you would add 237 µL of DMSO.

-

Add the calculated volume of DMSO to the vial of this compound powder.

-

To aid dissolution, gently warm the solution at 37°C and vortex or sonicate until the powder is completely dissolved.[5]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]

WNT Signaling Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine the IC50 value of this compound for the inhibition of WNT signaling in a cancer cell line. This protocol is adapted for a cell line such as COLO205 engineered with a TCF/LEF-responsive luciferase reporter.[3]

Materials:

-

COLO205 cells with a WNT reporter construct

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[1][2]

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.068 nM to 9.1 µM.[1][2] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for a predetermined time, for example, 24 hours.[3]

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay).

-

Plot the normalized luciferase activity against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Cell Proliferation/Viability Assay (MTT or Resazurin Assay)

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A2780, COLO 205)[3]

-

Complete growth medium

-

This compound stock solution

-

96-well clear tissue culture plates

-

MTT or Resazurin reagent

-

Spectrophotometer or plate reader

Protocol:

-

Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with the various concentrations of this compound. Include a vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.[3]

-

Add the MTT or Resazurin reagent to each well according to the manufacturer's protocol.

-

Incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the GI50 value.

Visualizations

Caption: WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

Caption: General experimental workflow for in vitro testing of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS:1661839-45-7 | Orally bioavailable and potent WNT signaling inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for CCT251545 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] By inhibiting CDK8 and CDK19, this compound effectively downregulates the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4][5][6] Preclinical studies have demonstrated that this compound can inhibit the growth of human tumor xenografts in mice, making it a valuable tool for cancer research and preclinical drug development.[4][6][7]

These application notes provide a comprehensive guide for utilizing this compound in a xenograft mouse model, with a specific focus on a human colorectal cancer model (SW620). The protocols and data presented are compiled from published literature to aid researchers in designing and executing their in vivo studies.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by targeting the CDK8/CDK19 module within the Mediator complex. This inhibition leads to a downstream suppression of the Wnt/β-catenin signaling pathway, which is critical for the proliferation of certain cancer cells. Additionally, CDK8 is known to phosphorylate STAT1 at serine 727, and inhibition of this phosphorylation can serve as a pharmacodynamic biomarker of this compound activity.[2]

Caption: this compound inhibits CDK8/CDK19, blocking Wnt and STAT1 signaling.

Data Presentation

The following tables summarize the pharmacokinetic properties of this compound in mice and provide a template for presenting tumor growth inhibition data from a xenograft study.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Route of Administration | Oral (p.o.) | Single dose | [4] |

| Dose | 0.5 mg/kg | [4] | |

| Oral Bioavailability (F) | > 50% | [4] | |

| Clearance | Moderate | [4] | |